

Potential off-target effects of BMS-1166 in vitro

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Compound of Interest		
Compound Name:	BMS-1166	
Cat. No.:	B15613458	Get Quote

BMS-1166 In Vitro Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the in vitro use of **BMS-1166**, a potent small-molecule inhibitor of the PD-1/PD-L1 interaction.

Introduction to BMS-1166

BMS-1166 is a small-molecule inhibitor that potently disrupts the interaction between Programmed Death-1 (PD-1) and its ligand, Programmed Death-Ligand 1 (PD-L1), with a reported IC50 of 1.4 nM in a homogeneous time-resolved fluorescence (HTRF) binding assay. [1] Its primary mechanism of action involves inducing the dimerization of PD-L1, which sterically hinders its binding to PD-1.[1] A key aspect of its cellular activity is the specific inhibition of human PD-L1 (hPD-L1) N-linked glycosylation, which blocks its export from the endoplasmic reticulum (ER) to the Golgi apparatus.[2][3] This leads to the accumulation of under-glycosylated PD-L1 in the ER and a reduction of its expression on the cell surface.[3] It is important to note that BMS-1166 is specific for human PD-L1 and does not show activity against mouse PD-L1. While BMS-1166 has been shown to have low toxicity in tested cell lines, comprehensive public data on its broader off-target profile, such as kinome-wide selectivity, is limited.[4]

Quantitative Data Summary

The following table summarizes the key in vitro potency values for **BMS-1166** from various assays.



Parameter	Value	Assay Type	Cell Line/System	Reference
PD-1/PD-L1 Interaction IC50	1.4 nM	HTRF Binding Assay	Biochemical	[1]
PD-1/PD-L1 Interaction IC50	7 nM	TR-FRET Assay	Biochemical	[5]
PD-L1 Binding Affinity (KD)	5.7 x 10 ⁻⁹ M	Surface Plasmon Resonance (SPR)	Biochemical	[6]
Cytotoxicity EC50	40.5 μΜ	Cell Viability Assay	Jurkat	[4]
T-Cell Activation EC50	Not explicitly quantified, but demonstrated dose-dependent activation	Jurkat/CHO co- culture	Jurkat, CHO	[4]
Cytotoxicity IC50	28.77 μΜ	Cytotoxicity Assay	MDA-MB-231	[7]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the experimental procedures and the biological context of **BMS-1166**'s action, the following diagrams illustrate key signaling pathways and workflows.

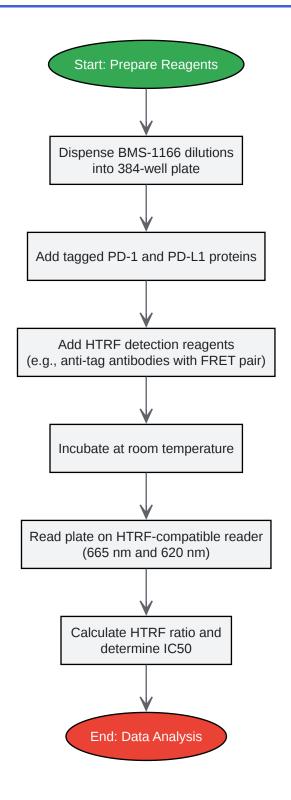




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PD-1/PD-L1 Signaling and BMS-1166 Inhibition.





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